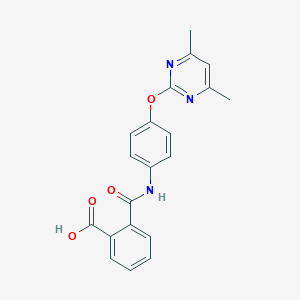
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. This compound has gained significant attention in the scientific community due to its potential applications in improving endurance, reducing body fat, and enhancing performance in athletes.
Wirkmechanismus
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide functions as a PPAR-delta agonist, which activates the receptor and promotes the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure, improved endurance, and reduced body fat. Additionally, 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance.
Biochemical and Physiological Effects
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been shown to have several biochemical and physiological effects. It increases energy expenditure by promoting fatty acid oxidation and glucose metabolism. It also improves endurance by increasing the expression of genes involved in mitochondrial biogenesis. Additionally, it reduces body fat and improves insulin sensitivity in obese mice. However, there is limited research on the long-term effects of 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide on human health, and more studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments is its ability to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. This makes it a useful tool for studying the effects of PPAR-delta activation on energy metabolism and endurance. However, there are also limitations to using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments. Its effects on human health are not well understood, and there is limited research on the long-term effects of the drug. Additionally, it is important to use appropriate doses and controls in lab experiments to ensure accurate results.
Zukünftige Richtungen
For research include studying the drug's potential applications in humans and developing more selective PPAR-delta agonists.
Synthesemethoden
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide is synthesized using a multistep process that involves the reaction of 2,5-dimethylphenol with propargyl bromide to form 4-(2,5-dimethylphenoxy)but-2-yn-1-ol. The intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(2,5-dimethylphenoxy)butanoyl chloride. Finally, the product is reacted with prop-2-en-1-amine to obtain 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been extensively studied for its potential applications in improving endurance and reducing body fat. It has been shown to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. Several studies have demonstrated that 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide can increase the expression of genes involved in fatty acid oxidation and improve endurance in both mice and humans. Additionally, it has been shown to reduce body fat and improve insulin sensitivity in obese mice.
Eigenschaften
Produktname |
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C15H21NO2/c1-4-9-16-15(17)6-5-10-18-14-11-12(2)7-8-13(14)3/h4,7-8,11H,1,5-6,9-10H2,2-3H3,(H,16,17) |
InChI-Schlüssel |
STYCGUFAPQLLLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)
![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)